molecular formula C23H26ClN5O4 B12094314 N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride

N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride

Cat. No.: B12094314
M. Wt: 471.9 g/mol
InChI Key: JPJBOAAYZRKDNG-UHFFFAOYSA-N
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Description

N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a hydrazinylmethylideneamino group, a chromenyl group, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride typically involves multi-step organic reactions. The starting materials often include 4-methyl-2-oxochromen-7-ylamine and benzoyl chloride. The synthesis proceeds through the formation of intermediate compounds, which are then subjected to hydrazinylation and subsequent coupling reactions under controlled conditions. Common reagents used in these reactions include hydrazine hydrate, organic solvents like ethanol or methanol, and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chromenyl group may interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity. The combination of hydrazinyl, chromenyl, and benzamide moieties makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H26ClN5O4

Molecular Weight

471.9 g/mol

IUPAC Name

N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C23H25N5O4.ClH/c1-15-12-21(29)32-20-13-17(9-10-18(15)20)27-23(31)19(8-5-11-25-14-26-24)28-22(30)16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-14,19H,5,8,11,24H2,1H3,(H,25,26)(H,27,31)(H,28,30);1H

InChI Key

JPJBOAAYZRKDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=CNN)NC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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